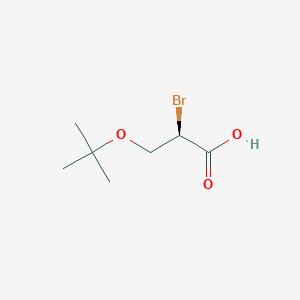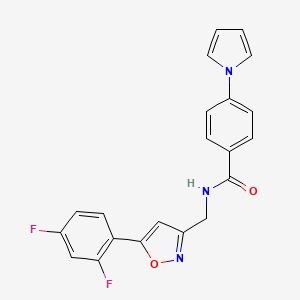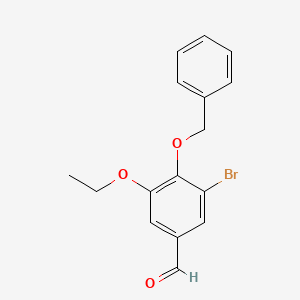
4-(苄氧基)-3-溴-5-乙氧基苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of a benzyloxy group, a bromo substituent, and an ethoxy group attached to a benzene ring with an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
科学研究应用
4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(Benzyloxy)-5-ethoxybenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of substituted benzaldehydes.
Oxidation: Formation of 4-(Benzyloxy)-3-bromo-5-ethoxybenzoic acid.
Reduction: Formation of 4-(Benzyloxy)-3-bromo-5-ethoxybenzyl alcohol.
作用机制
The mechanism of action of 4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The presence of the benzyloxy and ethoxy groups can enhance its binding affinity and specificity towards certain proteins or receptors.
相似化合物的比较
Similar Compounds
4-(Benzyloxy)benzaldehyde: Lacks the bromo and ethoxy substituents.
3-Bromo-4-(benzyloxy)benzaldehyde: Similar structure but without the ethoxy group.
4-(Benzyloxy)-3-ethoxybenzaldehyde: Similar structure but without the bromo substituent.
Uniqueness
4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde is unique due to the combination of the benzyloxy, bromo, and ethoxy groups, which confer distinct reactivity and potential biological activity. This combination of substituents can lead to unique interactions with molecular targets, making it valuable in various research applications.
属性
IUPAC Name |
3-bromo-5-ethoxy-4-phenylmethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFBRUQCEROCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
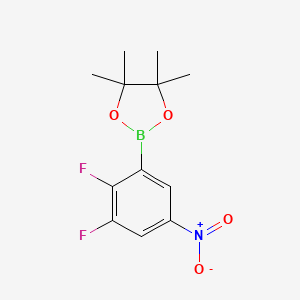
![1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2421729.png)
![3-(4-Fluorophenyl)-7,9-dimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2421731.png)

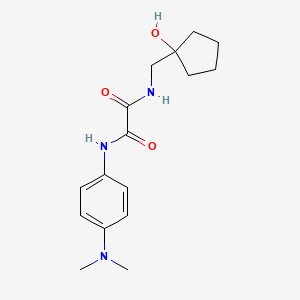
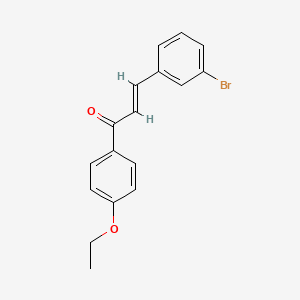
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2421738.png)
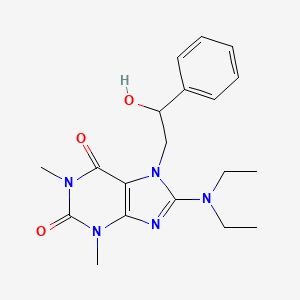
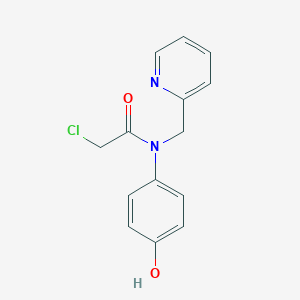
![6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421741.png)
